(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530188
InChI: InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-8-6-4(5)3-9-10-6/h1-3,11-12H,(H,8,9,10)
SMILES:
Molecular Formula: C6H6BN3O2
Molecular Weight: 162.94 g/mol

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid

CAS No.:

Cat. No.: VC13530188

Molecular Formula: C6H6BN3O2

Molecular Weight: 162.94 g/mol

* For research use only. Not for human or veterinary use.

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid -

Specification

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
IUPAC Name 1H-pyrazolo[3,4-b]pyridin-4-ylboronic acid
Standard InChI InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-8-6-4(5)3-9-10-6/h1-3,11-12H,(H,8,9,10)
Standard InChI Key GCRCZDNUZYTHEI-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C=NNC2=NC=C1)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid belongs to the class of heteroaryl boronic acids, characterized by a pyrazolo[3,4-b]pyridine core substituted with a boronic acid (-B(OH)2_2) group at the 4-position. The pyrazolo[3,4-b]pyridine system consists of a fused bicyclic structure incorporating both pyrazole and pyridine rings, which confers rigidity and electronic diversity to the molecule . The boronic acid moiety enhances its reactivity in cross-coupling reactions, making it a versatile intermediate for functionalization.

Table 1: Key Physicochemical Properties of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic Acid

PropertyValue
CAS Number2402786-37-0
Molecular FormulaC7H8BN3O2\text{C}_7\text{H}_8\text{BN}_3\text{O}_2
Molecular Weight176.97 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Source: Chemsrc (2024) .

Synthetic Methodologies

Core Structure Synthesis: Pyrazolo[3,4-b]pyridine

Applications in Medicinal Chemistry

Role in Suzuki–Miyaura Cross-Coupling

(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid serves as a critical coupling partner in the synthesis of diarylpyrazolo[3,4-b]pyridines, a scaffold prevalent in kinase inhibitors. Urvashi et al. (2018) demonstrated its utility in one-pot sequential couplings, producing derivatives such as 3,6-diphenyl-1H-pyrazolo[3,4-b]pyridine (72% yield) and 3-(4-cyanophenyl)-6-(4-methylphenyl) analogs (60% yield) . The chemoselectivity for the C3 and C6 positions enables precise structural diversification, critical for optimizing drug-receptor interactions.

Future Directions and Research Opportunities

Expanding Synthetic Accessibility

Developing optimized borylation protocols for pyrazolo[3,4-b]pyridine systems could streamline production. Catalytic systems employing cheaper metals (e.g., Ni) or photoredox conditions may offer sustainable alternatives to palladium-based methods.

Exploration of New Therapeutic Indications

The structural versatility of diarylpyrazolo[3,4-b]pyridines warrants investigation into antiviral, antibacterial, and anti-inflammatory applications. Computational docking studies could identify novel targets, accelerating drug discovery efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator